Decanoylamide Propylbetaine
Description
Decanoylamide Propylbetaine is a zwitterionic surfactant belonging to the amidoalkyl betaine family. Structurally, it consists of a decanoyl (C10) fatty acid chain linked via an amide bond to a propylbetaine moiety (a quaternary ammonium group coupled with a carboxylate). This amphoteric nature allows it to function effectively across a wide pH range, making it valuable in personal care, detergents, and industrial formulations.
Properties
Molecular Formula |
C₁₇H₃₄N₂O₃ |
|---|---|
Molecular Weight |
314.46 |
Synonyms |
2-((3-Decanamidopropyl)dimethylammonio)acetate; |
Origin of Product |
United States |
Comparison with Similar Compounds
The performance of amidoalkyl betaines is highly dependent on the acyl chain length. Below, Decanoylamide Propylbetaine (C10) is compared to Lauroylamide Propylbetaine (C12) and Myristoylamide Propylbetaine (C14) based on available data and structural trends:
Structural and Physicochemical Properties

Key Trends :
- Chain Length vs. Solubility: Shorter acyl chains (e.g., C10) increase water solubility due to reduced hydrophobicity. Decanoylamide’s solubility likely exceeds Lauroylamide’s 250 mg/L .
- Chain Length vs. CMC: Longer chains (C14) lower CMC, enhancing micelle formation at lower concentrations. Decanoylamide’s higher CMC may limit its efficiency in low-concentration formulations.
- Foam Stability: Longer chains improve foam stability by strengthening interfacial films. Lauroylamide (C12) demonstrates robust foam stability with silica particles , while Decanoylamide (C10) may require formulation additives for comparable performance.
Q & A
Q. What are the standard protocols for synthesizing Decanoylamide Propylbetaine, and how can its purity be validated experimentally?
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in complex matrices?
- Methodology :
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, betaine C-O at ~1200 cm⁻¹) .
- LC-MS/MS : Detect trace impurities (e.g., unreacted decanoic acid) with MRM transitions (e.g., m/z 342 → 185 for the parent ion) .
- Ion Chromatography : Quantify chloride counterions from quaternization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this compound across different studies?
- Methodology :
- Systematic Review : Compare experimental conditions (e.g., temperature, ionic strength, pH) from 10+ peer-reviewed studies .
- Controlled Replication : Use a Doehlert matrix design to test CMC under varying pH (4–10) and NaCl concentrations (0–1 M) .
- Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) and publish raw datasets with error margins .
Q. What computational modeling approaches are suitable for predicting this compound’s interactions with lipid bilayers?
- Methodology :
- Molecular Dynamics (MD) : Simulate surfactant-lipid interactions using GROMACS with the CHARMM36 force field. Track parameters like lipid tail order parameters and headgroup hydration .
- Quantitative Structure-Property Relationship (QSPR) : Corrogate experimental CMC data with descriptors (e.g., logP, polar surface area) using partial least squares regression .
Q. How can researchers design experiments to assess this compound’s stability under oxidative or thermal stress?
- Methodology :
- Accelerated Stability Testing :
- Thermal Stress : Heat samples to 40–80°C for 14 days; monitor degradation via HPLC .
- Oxidative Stress : Add 0.1–1% H₂O₂ and analyze peroxide-induced byproducts (e.g., oxidized amides) via LC-QTOF .
Methodological Guidance for Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible results?
- Methodology :
Literature and Data Management
Q. What strategies ensure a comprehensive literature review on this compound while excluding unreliable sources?
Q. How can researchers structure supplementary materials to comply with journal guidelines for this compound studies?
- Methodology :
Critical Evaluation and Knowledge Gaps
Q. What are the unresolved debates regarding this compound’s environmental fate compared to structurally similar surfactants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

